(3S,4S)-3-[4-(hydroxymethyl)phenyl]-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-(5-methyl-2-pyridinyl)-1-oxo-3H-isoquinoline-4-carboxamide
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Overview
Description
(3S,4S)-3-[4-(hydroxymethyl)phenyl]-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-(5-methyl-2-pyridinyl)-1-oxo-3H-isoquinoline-4-carboxamide is a member of isoquinolines.
Scientific Research Applications
Synthesis and Characterization
- The compound is involved in the synthesis of new quinazolines, which have potential antimicrobial agents. One such synthesis involves the reaction of ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate with hydrazine hydrate in the presence of methanol, leading to various aryl-N-{[({4-[2-(2-chlorophenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl} carbonylamino)amino]thioxo methyl)-amides with antimicrobial properties (Desai, Shihora, & Moradia, 2007).
Antimicrobial Activity
- Further research on quinazolinone and 4-thiazolidinone derivatives, which are related to the compound , demonstrates their potential as antimicrobial agents. The structures of these compounds were elucidated through IR, 1H NMR, 13C NMR, and Mass spectra, emphasizing their in vitro antibacterial and antifungal activities (Desai, Dodiya, & Shihora, 2011).
Chemical Reactions and Derivatives
- The compound is also relevant in the field of chemical reactions and the creation of various derivatives. For instance, the Beckmann or Schmidt rearrangement of ethyl trans-4-oxo-1-phenyl-2-tetralincarboxylate affords ethyl trans-2,3,4,5-tetrahydro-2-oxo-5-phenyl-1H-benzo [b] azepine-4-carboxylate, showcasing a variety of chemical transformations and rearrangements related to the compound (Vogel, Troxler, & Lindenmann, 1969).
Properties
Molecular Formula |
C33H33N3O4 |
---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
(3S,4S)-3-[4-(hydroxymethyl)phenyl]-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-(5-methylpyridin-2-yl)-1-oxo-3H-isoquinoline-4-carboxamide |
InChI |
InChI=1S/C33H33N3O4/c1-22-8-17-29(35-20-22)36-30(25-13-9-24(21-37)10-14-25)33(2,28-7-5-4-6-27(28)31(36)38)32(39)34-19-18-23-11-15-26(40-3)16-12-23/h4-17,20,30,37H,18-19,21H2,1-3H3,(H,34,39)/t30-,33-/m0/s1 |
InChI Key |
VHWXMQJGUQQSOO-DITALETJSA-N |
Isomeric SMILES |
CC1=CN=C(C=C1)N2[C@H]([C@@](C3=CC=CC=C3C2=O)(C)C(=O)NCCC4=CC=C(C=C4)OC)C5=CC=C(C=C5)CO |
Canonical SMILES |
CC1=CN=C(C=C1)N2C(C(C3=CC=CC=C3C2=O)(C)C(=O)NCCC4=CC=C(C=C4)OC)C5=CC=C(C=C5)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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